Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2034299-35-7
VCID: VC4246039
InChI: InChI=1S/C17H25N3O5/c1-17(2,3)25-16(22)20-9-8-18-14(21)13-5-4-7-19-15(13)24-12-6-10-23-11-12/h4-5,7,12H,6,8-11H2,1-3H3,(H,18,21)(H,20,22)
SMILES: CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=CC=C1)OC2CCOC2
Molecular Formula: C17H25N3O5
Molecular Weight: 351.403

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate

CAS No.: 2034299-35-7

Cat. No.: VC4246039

Molecular Formula: C17H25N3O5

Molecular Weight: 351.403

* For research use only. Not for human or veterinary use.

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate - 2034299-35-7

Specification

CAS No. 2034299-35-7
Molecular Formula C17H25N3O5
Molecular Weight 351.403
IUPAC Name tert-butyl N-[2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate
Standard InChI InChI=1S/C17H25N3O5/c1-17(2,3)25-16(22)20-9-8-18-14(21)13-5-4-7-19-15(13)24-12-6-10-23-11-12/h4-5,7,12H,6,8-11H2,1-3H3,(H,18,21)(H,20,22)
Standard InChI Key PPCZQYTVWFJEBT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=CC=C1)OC2CCOC2

Introduction

Chemical Identity and Molecular Properties

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate belongs to the class of carbamate-protected amines, with a molecular formula of C₁₇H₂₅N₃O₅ and a molecular weight of 351.4 g/mol . Its structure comprises three distinct regions:

  • A nicotinamide moiety (pyridine-3-carboxamide), which serves as a hydrogen-bond acceptor and donor.

  • A tetrahydrofuran-3-yloxy group, introducing stereochemical complexity and influencing solubility.

  • A tert-butyl carbamate (Boc) group, which protects the primary amine during synthetic steps.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number2034299-35-7
Molecular FormulaC₁₇H₂₅N₃O₅
Molecular Weight351.4 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

The absence of reported melting and boiling points suggests that this compound is typically handled in solution or as an amorphous solid in laboratory settings .

Synthesis and Reaction Optimization

The synthesis of tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate follows a multi-step protocol, leveraging carbodiimide-mediated coupling and protective group strategies.

Key Synthetic Steps

  • Boc Protection of the Primary Amine:
    The ethylenediamine backbone is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0°C, achieving yields of 72–90% . This step prevents unwanted side reactions during subsequent coupling.

  • Nicotinamide Coupling:
    The tetrahydrofuran-3-yloxy-nicotinic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in acetonitrile or DMF. Nucleophilic attack by the Boc-protected ethylenediamine yields the intermediate amide .

  • Deprotection and Final Modification:
    Trifluoroacetic acid (TFA) cleaves the Boc group, exposing the primary amine for further functionalization, such as conjugation to fatty acids or fluorophores .

Table 2: Representative Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, CH₂Cl₂, 0°C → RT72%
Amide CouplingEDCI, HOBt, CH₃CN, 20°C, 18h30–49%
Deprotection25% TFA in CH₂Cl₂, RT, 3h90%

Reaction yields for the amide coupling step vary due to steric hindrance from the tetrahydrofuran ring and competing side reactions. Optimized protocols using HATU/DIPEA in DMF at 50°C improve yields to 36–40% .

Structural and Stereochemical Analysis

The compound’s structure was confirmed via ¹H NMR and mass spectrometry . Key spectral features include:

  • ¹H NMR (CDCl₃): δ 1.44 ppm (s, 9H, Boc CH₃), 3.33–3.95 ppm (m, 4H, ethylenediamine and tetrahydrofuran CH₂), 8.02 ppm (s, 2H, pyridine H) .

  • MS (ESI+): m/z 351.4 [M+H]⁺, consistent with the molecular formula .

The tetrahydrofuran-3-yloxy group introduces a chiral center at C3, necessitating enantioselective synthesis or resolution for applications requiring stereochemical purity.

CompoundTargetIC₅₀Source
N-(2-((2-Aminoethyl)(methyl)amino)ethyl)nicotinamideHIV-1 protease85 nM
tert-Butyl 2-((2-(2-hydroxybenzamido)ethyl)(methyl)amino)ethylcarbamateMAPK141.2 μM

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